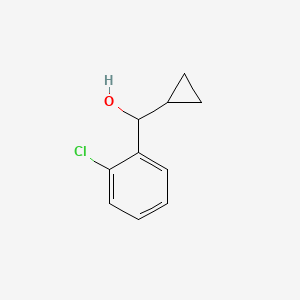

(2-Chlorophenyl)(cyclopropyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)(cyclopropyl)methanol is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenemethanol, where the phenyl group is substituted with a chlorine atom at the second position and a cyclopropyl group is attached to the methanol carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)(cyclopropyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with cyclopropylmagnesium bromide in an ether solvent, followed by hydrolysis to yield the desired product . The reaction conditions typically include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters such as temperature, pressure, and solvent choice to optimize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

-

Oxidation to Ketones : Cyclopropyl methanols can be oxidized to ketones using reagents like oxalyl chloride or DMSO-based oxidizing agents. For instance, cyclopropyl carbaldehydes and ketones are synthesized via continuous-flow methods starting from 2-hydroxycyclobutanones and thiols, though yields vary with substituent electronics .

-

Overoxidation : In some cases, prolonged reaction times lead to overoxidation, forming carboxylic acids. For example, oxidation of cyclopropyl derivatives with I₂/KOH in methanol yields carboxymethyl esters .

Cationic Rearrangements

Cyclopropyl methanols undergo cationic rearrangements under acidic conditions. For example, dichloromethylinium cations derived from SnCl₄ react via 1,5-cyclization to form benzenonium intermediates, which rearrange into stable α-arylnaphthalenes . This ipso-type mechanism contrasts with conventional benzannulation, highlighting the role of substituent orientation (ortho/para vs. meta) in reaction outcomes .

Nucleophilic Substitutions

-

Esterification : Cyclopropyl methanols can participate in esterification. For instance, (2-chlorophenyl)(cyclopropyl)methanol derivatives react with SOCl₂ to form acid chlorides, which are subsequently converted to esters .

-

Reductive Amination : While not directly demonstrated for this compound, related cyclopropyl derivatives undergo reductive amination with piperazine to form methanone derivatives, suggesting potential for similar transformations .

Reaction Conditions and Yields

Table 1 summarizes reaction conditions and yields for related cyclopropyl methanol derivatives:

Mechanistic Insights

Cyclopropyl methanols exhibit unique reactivity due to ring strain and cationic intermediates. For instance, dichloromethylinium cations undergo 1,5-cyclization to form benzenonium ions, which rearrange via ring fission to yield α-arylnaphthalenes . This ipso-type mechanism highlights the influence of substituent orientation on regioselectivity.

Challenges and Limitations

-

Reactivity Control : Substituent electronics significantly affect reaction outcomes. For example, electron-withdrawing groups reduce reactivity in oxidation reactions .

-

Overoxidation Risks : Prolonged reaction times can lead to unintended products like carboxylic acids .

-

Cyclopropane Instability : Cyclopropane rings are prone to strain-driven transformations, requiring controlled conditions to direct selectivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (2-Chlorophenyl)(cyclopropyl)methanol may exhibit significant anticancer properties. For instance, compounds incorporating chlorophenyl groups have been shown to selectively target cancer cells while sparing normal cells. A study demonstrated that certain thiazole derivatives, which share structural similarities with this compound, displayed strong selectivity against human lung adenocarcinoma cells, suggesting that modifications of this compound could yield promising anticancer agents .

Antithrombotic Properties

The compound's structural features make it a candidate for developing selective antagonists for P2Y1 receptors, which are involved in platelet aggregation. Compounds with similar cyclopropyl structures have been studied for their potential as antithrombotic agents. For example, a related compound was found to have an IC50 value of 0.48 μM at the P2Y1 receptor, indicating that this compound derivatives could be explored for similar applications .

Synthesis and Catalysis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. The compound can participate in reactions such as nucleophilic substitutions and coupling reactions, which are essential in creating pharmaceuticals and agrochemicals .

Catalytic Applications

Recent studies have highlighted the potential of magnesium pincer complexes derived from compounds like this compound in catalytic processes. These complexes have shown promise in facilitating various organic reactions, including hydrogenation and carbon-carbon bond formation .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by providing steric hindrance and electronic effects.

Comparación Con Compuestos Similares

Similar Compounds

(2-Chlorophenyl)methanol: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

Cyclopropylmethanol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

(2-Bromophenyl)(cyclopropyl)methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

(2-Chlorophenyl)(cyclopropyl)methanol is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

(2-Chlorophenyl)(cyclopropyl)methanol, also known as [1-(2-Chlorophenyl)cyclopropyl]methanol, is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO

- Molecular Weight : 198.65 g/mol

- Structure : The compound features a cyclopropyl ring attached to a chlorophenyl group and a hydroxymethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The presence of the chlorine atom in its structure enhances stability and alters interactions with biological targets, which may contribute to its therapeutic potential.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various alkaloids revealed that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating potent antimicrobial effects .

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been suggested through various in vitro studies. It is hypothesized that this compound may inhibit key inflammatory pathways by modulating cytokine production or inhibiting the activity of pro-inflammatory enzymes.

3. Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties. Its derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| (2-Bromophenyl)(cyclopropyl)methanol | Moderate | Moderate | Low |

| (2-Fluorophenyl)(cyclopropyl)methanol | High | Low | Moderate |

The presence of different halogens in similar compounds significantly affects their biological activities. For instance, while (2-Bromophenyl)(cyclopropyl)methanol shows moderate activities across the board, the chlorinated derivative exhibits higher antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized monomeric alkaloids demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity against E. coli and S. aureus, supporting the hypothesis of its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays on cancer cell lines treated with derivatives of this compound showed a dose-dependent reduction in cell viability, suggesting that this compound may act as an effective chemotherapeutic agent by inducing apoptosis in malignant cells.

Propiedades

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYTUOCVTSDNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.